

A Comparative Guide to Covalent KRAS G12C Inhibitors: Benchmarking Inhibitor 17

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Compound of Interest

Compound Name: KRAS G12C inhibitor 17

Cat. No.: B12430055

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The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic window into a previously "undruggable" target. This guide provides a comparative analysis of a novel investigational agent, **KRAS G12C inhibitor 17**, against the FDA-approved inhibitors sotorasib (AMG 510) and adagrasib (MRTX849). The data presented is intended to offer an objective overview to inform research and development efforts.

Preclinical Data Summary

The following table summarizes the available preclinical data for **KRAS G12C inhibitor 17**, sotorasib, and adagrasib, highlighting key parameters of their in vitro and in vivo activity.

Parameter	KRAS G12C inhibitor 17	Sotorasib (AMG 510)	Adagrasib (MRTX849)
Biochemical IC50	5 nM[1]	Data not consistently reported; cellular IC50 is a more common metric.	~5 nM[2][3]
Cellular IC50 (KRAS G12C mutant cell lines)	Data not available	Potent activity in various cell lines (e.g., NCI-H358, MIA PaCa-2)[4]	Potent activity in various cell lines (e.g., MIA PaCa-2, H358)[5]
Selectivity	Data not available	Highly selective for KRAS G12C over wild-type KRAS.	>1,000-fold selectivity for KRAS G12C over wild-type KRAS[3]
Mechanism of Action	Covalent inhibitor targeting the cysteine-12 residue of KRAS G12C, locking it in an inactive, GDP-bound state[6][7]	Covalent inhibitor that irreversibly binds to cysteine-12 of KRAS G12C, trapping it in an inactive GDP-bound state[7]	Covalent inhibitor that irreversibly and selectively binds to cysteine-12 of KRAS G12C, locking it in its inactive, GDP-bound state[2]
In Vivo Efficacy (Xenograft Models)	Data not available	Demonstrated tumor regression in various KRAS G12C-mutant xenograft models (e.g., NCI-H358, MIA PaCa-2, CT-26)[4]	Demonstrated significant tumor regression in multiple KRAS G12C-positive xenograft models[5]

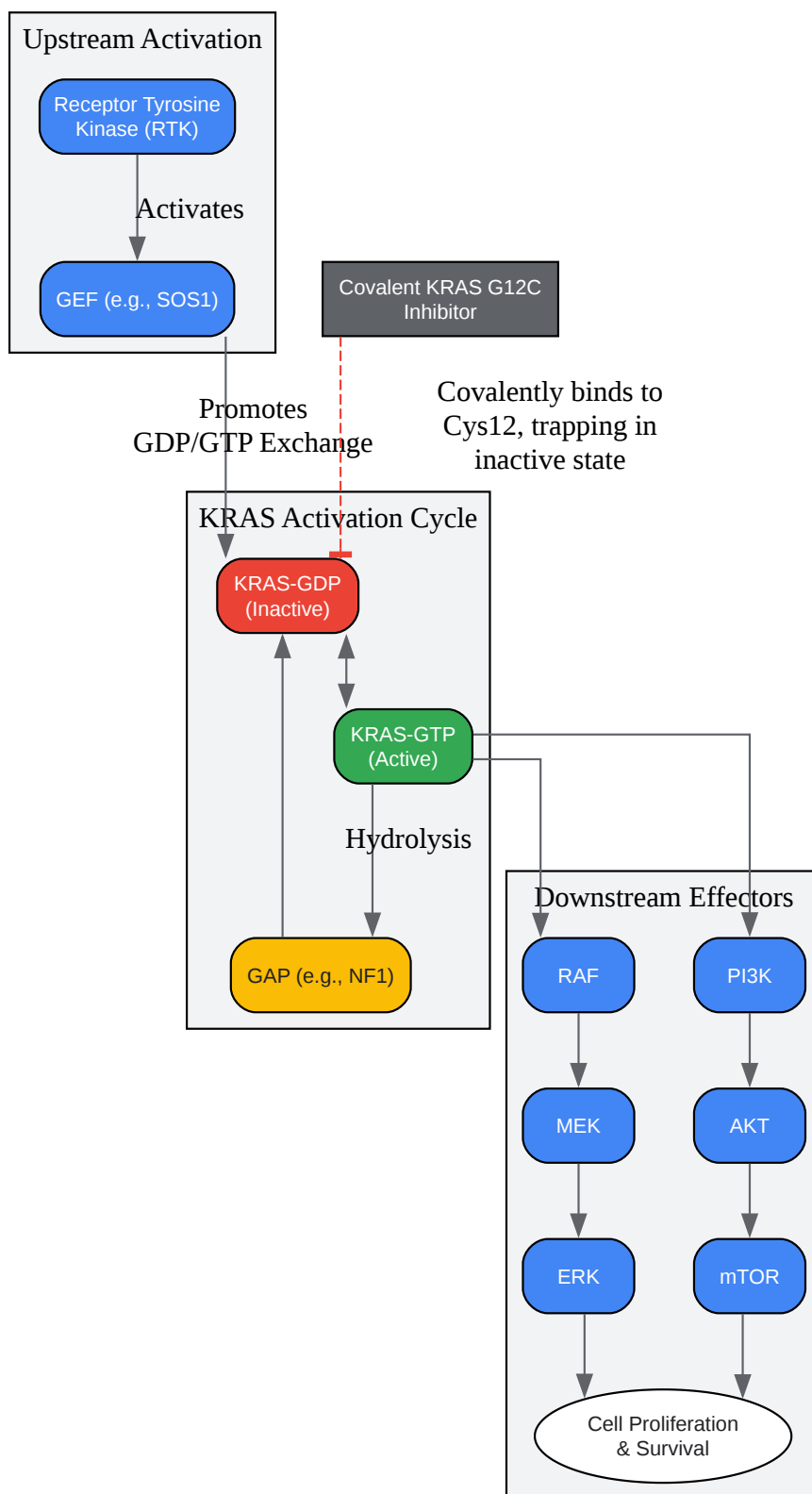
Clinical Data Summary: Non-Small Cell Lung Cancer (NSCLC)

This section provides a comparative overview of the clinical efficacy of sotorasib and adagrasib in patients with previously treated KRAS G12C-mutated non-small cell lung cancer. Currently, there is no publicly available clinical data for **KRAS G12C inhibitor 17**.

Efficacy Endpoint	Sotorasib (CodeBreak 100 & 200 Trials)	Adagrasib (KRYSTAL-1 & KRYSTAL-12 Trials)
Objective Response Rate (ORR)	37.1% (Phase 2, CodeBreak 100)[8][9], 28.1% (Phase 3, CodeBreak 200)[10]	43% (Phase 1/2, KRYSTAL-1)[11], 35.7% (Phase 3, KRYSTAL-12)
Disease Control Rate (DCR)	80.6% (Phase 2, CodeBreak 100)[9]	80% (Phase 1/2, KRYSTAL-1)[11]
Median Progression-Free Survival (PFS)	6.8 months (Phase 2, CodeBreak 100)[8][9], 5.6 months (Phase 3, CodeBreak 200)[10]	6.5 months (Phase 1/2, KRYSTAL-1)[12], 5.5 months (Phase 3, KRYSTAL-12)[13]
Median Overall Survival (OS)	12.5 months (Phase 2, CodeBreak 100)[9][14]	12.6 months (Phase 1/2, KRYSTAL-1)[14], 14.1 months (pooled analysis)[13]
Intracranial Activity	Demonstrated CNS activity[14]	Demonstrated intracranial response in patients with CNS metastases[13][15]

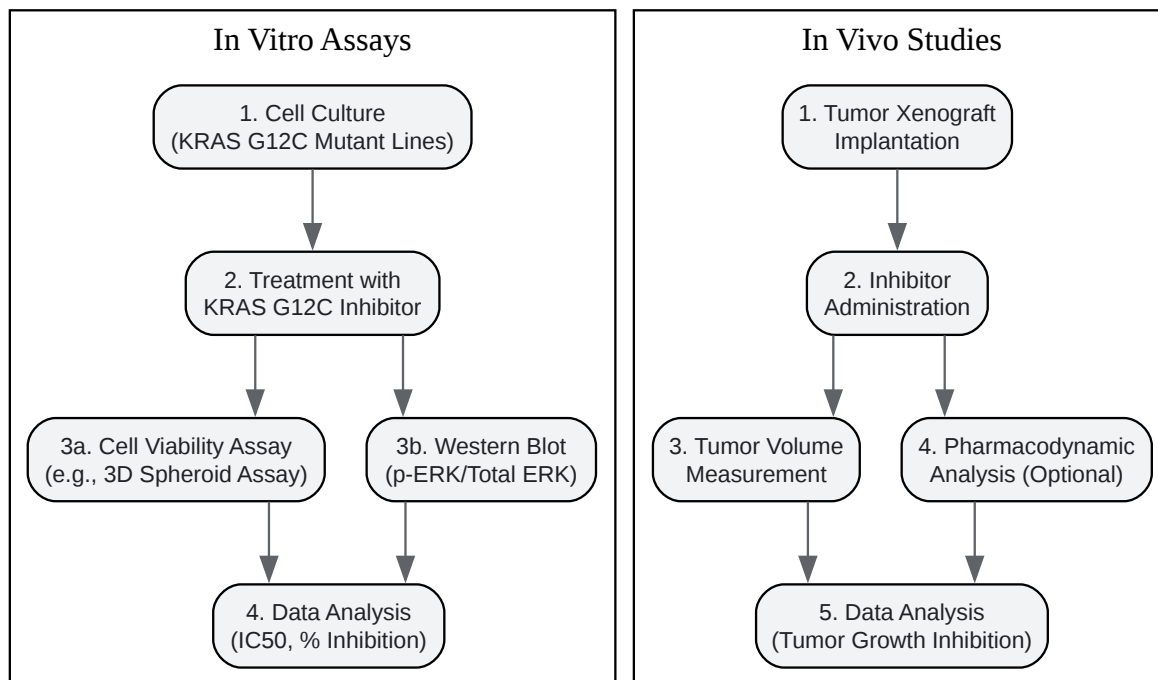
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.



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Caption: KRAS Signaling Pathway and Point of Intervention.



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